molecular formula C15H19NO4 B8758780 Ethyl 4-oxo-3-(phenylmethoxy)piperidine-1-carboxylate CAS No. 84145-23-3

Ethyl 4-oxo-3-(phenylmethoxy)piperidine-1-carboxylate

Cat. No. B8758780
CAS RN: 84145-23-3
M. Wt: 277.31 g/mol
InChI Key: SZYRUOZKAHIWLV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-(phenylmethoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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properties

CAS RN

84145-23-3

Product Name

Ethyl 4-oxo-3-(phenylmethoxy)piperidine-1-carboxylate

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 4-oxo-3-phenylmethoxypiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO4/c1-2-19-15(18)16-9-8-13(17)14(10-16)20-11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3

InChI Key

SZYRUOZKAHIWLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 10 parts of 3-(phenylmethoxy)-1-(phenylmethyl)-4-piperidinone and 65 parts of dichloromethane were added dropwise 5 parts of ethyl carbonochloridate at room temperature. After stirring for 6.30 hours at reflux, there were added 5 parts of N,N-diethylethanamine. Upon completion, stirring at reflux was continued for 24 hours. The reaction mixture was washed successively with water, a diluted hydrochloric acid solution and again with water, dried, filtered and evaporated. The residue was purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated, yielding 8.1 parts (86.5%) of ethyl 4-oxo-3-(phenylmethoxy)-1-piperidinecarboxylate as an oily residue (intermediate 47).
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Synthesis routes and methods II

Procedure details

A mixture of 94 parts of ethyl 4,4-dimethoxy-3-(phenylmethoxy)-1-piperidinecarboxylate and 2300 parts of a sulfuric acid solution 1% in water was stirred and refluxed for 2.50 hours. The reaction mixture was cooled and the product was extracted three times with dichloromethane. The combined extracts were washed with a small amount of water, dried, filtered and evaporated. The residue was taken up in methylbenzene and the latter was evaporated again. The residue was stirred in petroleumether. The latter was separated and the solvent was evaporated, yielding 64.9 parts of ethyl 4-oxo-3-(phenylmethoxy)-1-piperidinecarboxylate as a residue (intermediate 50).
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